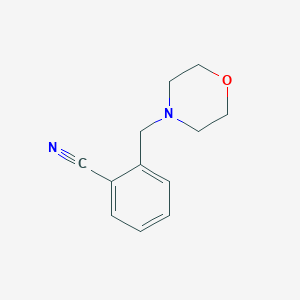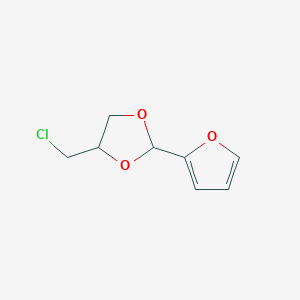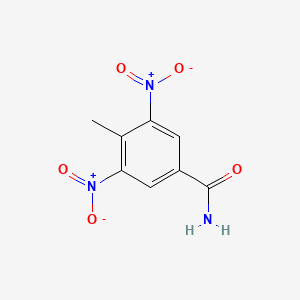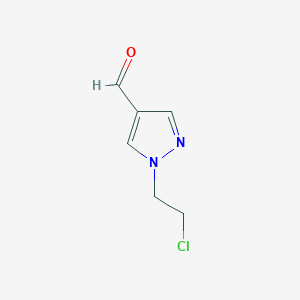
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine and has similar effects on the brain and nervous system. However, MXE has a longer duration of action and is more potent than ketamine.
Wissenschaftliche Forschungsanwendungen
- Application: This compound is used in the synthesis of a heterocyclic compound, specifically 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
- Method: The reaction involves equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results: The reaction yielded the desired product in 88% yield. The structure was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .
- Application: 1-(4-Methoxyphenyl)ethanol, a compound with a similar structure, is used to study the steady-state and nanosecond, laser-flash photolysis .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis and Structure Determination of Heterocycles
Study of Steady-State and Nanosecond Laser-Flash Photolysis
- Application: Acetanisole is an aromatic chemical compound with a structure similar to the one you mentioned. It has an aroma described as sweet, fruity, nutty, and similar to vanilla .
- Method: Acetanisole can be prepared synthetically by Friedel-Crafts acylation of anisole with acetyl chloride .
- Results: The product, Acetanisole, is used as a cigarette additive, a fragrance, and a flavoring in food .
- Application: 1-(4-Methoxyphenyl)ethanol, a compound with a similar structure, is used to produce 4-(1-chloro-ethyl)-anisole .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Preparation of Acetanisole
Production of 4-(1-chloro-ethyl)-anisole
- Application: Avobenzone, also known as butyl methoxydibenzoylmethane or chemically as 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a highly effective UVA filter. It is recognized as one of the most prominent UVA filters due to its ability to absorb a wide range of UVA rays .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
- Application: 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride 7, or SKF-96365, was synthesized in four steps .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The structure of SKF-96365 was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis .
Ultraviolet Filters for Cosmetic Applications
Synthesis of SKF-96365
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBFSMQALQAMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406315 |
Source


|
| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
CAS RN |
881486-12-0 |
Source


|
| Record name | 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














